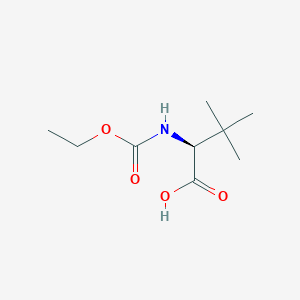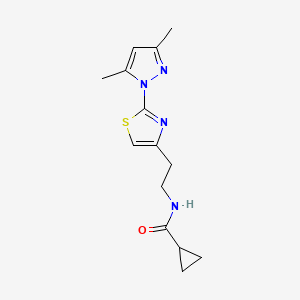
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid” is a compound that is not well-documented in the literature. The closest compound found is “(S)-2-((Ethoxycarbonyl)amino)-3-phenylpropanoic acid” which is a solid substance . It’s important to note that the properties of this compound may not be identical to the compound you’re asking about due to the difference in the R group attached to the central carbon .
科学的研究の応用
1. Peptide Synthesis and Protein Engineering
Unnatural amino acids like 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2) are used in peptide synthesis, providing hydrogen-bonding functionality and aiding in the formation of β-sheet-like hydrogen-bonded structures. These amino acids can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques, expanding the potential for protein engineering (Nowick et al., 2000).
2. Corrosion Inhibition
Schiff's bases derived from lysine (an amino acid) and various aldehydes, including derivatives similar to (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid, have been studied as corrosion inhibitors for metals. They show significant inhibition efficiency, providing insights into potential applications in materials science and engineering (Gupta et al., 2016).
3. Synthesis of Bifunctional Compounds
This compound and its derivatives are used in synthesizing bifunctional compounds. For instance, 3‐dimethyl(phenyl)silyl‐5‐oxo‐hexanoic acid, a precursor for solid-supported β‐silylethanol anchoring groups, is synthesized from related ethoxycarbonyl amino acids. This highlights its role in creating versatile chemical building blocks (Date et al., 2004).
4. Fluorescent Probes for Medical Diagnosis
Derivatives of this compound have been utilized in synthesizing fluorescent probes for β-amyloids, aiding in the molecular diagnosis of Alzheimer’s disease. This application demonstrates its potential in creating tools for medical diagnostics and research (Fa et al., 2015).
5. Drug Development and Safety
Enantiomers of similar compounds have been studied for their teratogenic activity, illustrating the importance of stereochemistry in drug safety. This research provides insights into the development of safer pharmaceuticals by understanding the role of enantiomers in biological systems (Hauck et al., 1990).
6. Conjugation to Biomolecules
The synthesis of heterobifunctional cross-linking reagents from similar amino acids demonstrates their application in bioconjugation. These reagents are used for attaching peptides to liposomes, a technique valuable in drug delivery and immunological research (Frisch et al., 1996).
7. Structural Investigations and Molecular Design
Studies involving the structural analysis of compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid provide insights into molecular interactions, aiding in the design of novel molecules for various applications (Venkatesan et al., 2016).
作用機序
Target of Action
It’s known that amino acid transporters play a crucial role in the action of various compounds . These transporters, such as SLC1A5, SLC7A5, SLC7A11, and SLC6A14, are often upregulated in certain cells to satisfy their demand for amino acids .
Mode of Action
It’s known that amino acids and their derivatives can interact with their targets in various ways, such as disrupting transcription factor binding and other gene expression mechanisms .
Biochemical Pathways
Amino acids are known to be involved in numerous biochemical pathways, including those related to cell growth, proliferation, and survival . For instance, the Ehrlich pathway involves the catabolism of amino acids to produce alcohols .
Pharmacokinetics
It’s known that several factors, such as size, charge, and coating molecules, can influence the in vivo pharmacokinetics and biodistribution of compounds .
Result of Action
It’s known that amino acids and their derivatives can have significant impacts on cell growth, proliferation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds. Factors such as climate change, pollution, and availability of non-renewable goods can impact the effectiveness of a compound . Additionally, epigenetic factors, which link environmental factors and gene regulation, can also play a role .
特性
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-14-8(13)10-6(7(11)12)9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWONUWPOUBGIO-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B2740555.png)
![(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane](/img/structure/B2740556.png)
![N-(4-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2740558.png)
![7-butyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2740560.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)



![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740574.png)
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2740576.png)
